molecular formula C21H24N2O7 B2908002 8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid CAS No. 2169266-70-8

8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid

カタログ番号 B2908002
CAS番号: 2169266-70-8
分子量: 416.43
InChIキー: QFRXURXVZYAHGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid” is a complex organic molecule. It is related to a class of compounds known as isoindolines . Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

Based on the available information, the synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . For example, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 2,6-dioxopiperidin-3-yl group and a 1,3-dioxoisoindol-4-yl group, both of which are attached to an octanoic acid moiety . The InChI code for this compound is 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple functional groups. For instance, the presence of the dioxopiperidin and dioxoisoindol groups could make it susceptible to reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 274.23 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

The compound is a part of ongoing research into the development of novel pomalidomide linked with diphenylcarbamide derivatives . These compounds are being studied for their potential to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities, which could have implications for the treatment of cancer and other diseases .

作用機序

Target of Action

Thalidomide-O-C7-acid, also known as “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid”, primarily targets a protein called Cereblon (CRBN) . CRBN is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .

Mode of Action

Thalidomide-O-C7-acid interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3 , which are vital for the proliferation and survival of certain cells, including malignant myeloma cells .

Biochemical Pathways

The binding of Thalidomide-O-C7-acid to CRBN affects several biochemical pathways. It has been suggested that the drug interferes with vasculogenesis, potentially preventing the growth of blood vessels recruited by solid tumors . Additionally, the drug’s interaction with CRBN leads to the degradation of specific transcription factors, impacting the signaling pathways these factors are involved in .

Pharmacokinetics

Thalidomide, the parent compound of Thalidomide-O-C7-acid, exhibits absorption rate-limited pharmacokinetics, often referred to as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. After a single oral dose, absorption is slow and extensive, resulting in a peak concentration at around 3-4 hours after administration . More than 90% of the absorbed drug is excreted in the urine and feces within 48 hours .

Result of Action

The molecular and cellular effects of Thalidomide-O-C7-acid’s action are diverse. Its interaction with CRBN and the subsequent degradation of specific transcription factors can lead to anti-proliferative effects in certain cells, such as malignant myeloma cells . Additionally, the drug’s potential anti-angiogenic effects could inhibit the growth of new blood vessels, thereby limiting the growth and spread of tumors .

Action Environment

The action, efficacy, and stability of Thalidomide-O-C7-acid can be influenced by various environmental factors. For instance, the drug’s teratogenic effects are notably species-specific, suggesting that genetic factors play a role in its action . Additionally, the drug’s pharmacokinetics and effects can be influenced by factors such as the patient’s age, sex, and smoking status .

特性

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-O-C7-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。